molecular formula C₁₆H₁₂O₆ B1142744 3-O-Methylfisetin CAS No. 20870-06-8

3-O-Methylfisetin

Cat. No.: B1142744
CAS No.: 20870-06-8
M. Wt: 300.26
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Methylfisetin (3',4',7-trihydroxy-3-methoxyflavone) is a methylated derivative of fisetin, a naturally occurring flavonoid. Structurally, it features a flavone backbone with hydroxyl groups at the 3', 4', and 7 positions and a methoxy group at the 3 position (Figure 1). This methylation modifies its physicochemical properties, such as solubility and metabolic stability, compared to its parent compound fisetin .

Figure 1: Structure of 3-O-Methylfisetin (C₁₆H₁₂O₇; molecular weight: 316.26 g/mol).

Properties

CAS No.

20870-06-8

Molecular Formula

C₁₆H₁₂O₆

Molecular Weight

300.26

Synonyms

3’,4’,7-Trihydroxy-3-methoxy-flavone-d3;  7,3’,4’-Trihydroxy-3-methoxyflavone;  2-(3,4-Dihydroxyphenyl)-7-hydroxy-3-methoxy-4H-1-benzopyran-4-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Flavonoids share a common benzo-γ-pyrone core but differ in hydroxylation, methylation, and glycosylation patterns, leading to variations in bioactivity. Below is a detailed comparison of 3-O-Methylfisetin with structurally and functionally related flavonoids:

3-O-Methylquercetin

  • Structure : 3',4',5,7-tetrahydroxy-3-methoxyflavone (C₁₆H₁₂O₇; molecular weight: 316.26 g/mol).
  • Key Differences :
    • Additional hydroxyl group at the 5 position.
    • Broader antioxidant activity due to higher hydroxylation, but lower metabolic stability compared to 3-O-Methylfisetin .

Fisetin

  • Structure : 3,3',4',7-tetrahydroxyflavone (C₁₅H₁₀O₆; molecular weight: 286.24 g/mol).
  • Key Differences :
    • Lacks the 3-methoxy group, leading to higher polarity and faster metabolic clearance.
  • Bioactivity: Demonstrates potent neuroprotective and anti-aging effects but inferior antiparasitic activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense compared to 3-O-Methylfisetin .

Rhamnazin (3',7-Di-O-Methylquercetin)

  • Structure : 3',7-dimethoxy-3,4',5-trihydroxyflavone (C₁₇H₁₄O₇; molecular weight: 330.29 g/mol).
  • Key Differences :
    • Methoxy groups at both 3' and 7 positions.
    • Reduced solubility in aqueous media compared to 3-O-Methylfisetin.

40,7-Dihydroxyflavanone and 30,40,7-Trihydroxyflavone

  • Structure: 40,7-Dihydroxyflavanone: A flavanone with hydroxyl groups at positions 40 and 5. 30,40,7-Trihydroxyflavone: A flavone with hydroxyl groups at 30, 40, and 6.
  • Key Differences :
    • Lack of methoxy groups and distinct hydroxylation patterns.
  • Bioactivity : Both compounds show moderate anti-inflammatory and antipyretic effects but lack the antiparasitic potency of 3-O-Methylfisetin .

Data Tables

Table 1: Structural and Bioactive Comparison of 3-O-Methylfisetin and Analogues

Compound Molecular Formula Molecular Weight Hydroxylation Pattern Methoxy Group Position Key Bioactivities
3-O-Methylfisetin C₁₆H₁₂O₇ 316.26 3',4',7 3 Antiparasitic, anti-inflammatory
3-O-Methylquercetin C₁₆H₁₂O₇ 316.26 3',4',5,7 3 Antioxidant, anti-inflammatory
Fisetin C₁₅H₁₀O₆ 286.24 3,3',4',7 None Neuroprotective, anti-aging
Rhamnazin C₁₇H₁₄O₇ 330.29 3,4',5 3',7 Anticancer
40,7-Dihydroxyflavanone C₁₅H₁₂O₄ 256.25 40,7 None Anti-inflammatory, antipyretic

Table 2: Pharmacological Efficacy Against Plasmodium falciparum (IC₅₀ Values)

Compound IC₅₀ (µM) Reference
3-O-Methylfisetin 1.2
Fisetin >10
3-O-Methylquercetin 8.5
40,7-Dihydroxyflavanone >20

Research Findings

  • Antiparasitic Superiority : 3-O-Methylfisetin exhibits strong activity against P. falciparum K1 (IC₅₀: 1.2 µM) and T. brucei rhodesiense (IC₅₀: 0.8 µM), outperforming fisetin and other analogues due to its balanced lipophilicity and metabolic stability .
  • Synergistic Effects: In Albizia zygia extracts, 3-O-Methylfisetin works synergistically with prenol and phytol to enhance antispasmodic activity, as demonstrated in isolated rabbit jejunum models .
  • Structural Determinants : The 3-methoxy group in 3-O-Methylfisetin reduces oxidative degradation compared to fisetin, prolonging its half-life in vivo .

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